

Technical Guide: Physical and Chemical Properties of **Ditridecyl Adipate** (CAS 16958-92-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (CAS No. 16958-92-2), with the IUPAC name ditridecyl hexanedioate, is a diester of adipic acid and tridecyl alcohol.^{[1][2]} Its molecular formula is C₃₂H₆₂O₄, and it has a molecular weight of approximately 510.83 g/mol.^{[2][3]} This compound is typically a white to off-white solid or a colorless to pale yellow liquid, characterized by its low viscosity.^{[1][2][4]} Primarily, it serves as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).^{[1][2]} Additionally, it finds applications in the cosmetics industry as a skin conditioning agent, emollient, and solvent.^{[4][5]} This technical guide provides a comprehensive overview of the physical and chemical properties of **ditridecyl adipate**, including detailed experimental protocols and visual representations of its synthesis and reactivity.

Physical and Chemical Properties

The physical and chemical properties of **ditridecyl adipate** are summarized in the tables below. These properties make it suitable for its various industrial applications, such as its use as a lubricant and in cosmetics.^{[6][7]}

Physical Properties

Property	Value	Reference(s)
Melting Point	45.9 °C	[4][7]
Boiling Point	503.0 ± 18.0 °C (Predicted)	[4][7]
Density	0.906 ± 0.06 g/cm³ (Predicted)	[4][7]
Flash Point	226.2 °C	[7]
Refractive Index	1.459	[4]
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated), Water (3.429e-09 mg/L @ 25°C, est.)	[4][6]
Physical State	Solid or Liquid	[4][8]
Color	White to Off-White or Clear colorless liquid	[4][9]

Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
Molecular Formula	C ₃₂ H ₆₂ O ₄	[2]
Molecular Weight	510.83 g/mol	
IUPAC Name	ditridecyl hexanedioate	[2]
InChI Key	LZJUZSYHFSVIGJ-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CCCCCCCCCCCCCOC(=O)C CCCC(=O)OCCCCCCCC CC	[2]
LogP	13.177 (est)	[4][6]

Experimental Protocols

Detailed methodologies for the synthesis of **ditridecyl adipate** and the determination of its key physical properties are outlined below.

Synthesis of Ditridecyl Adipate

Ditridecyl adipate is commercially synthesized through the esterification of adipic acid with tridecyl alcohol.[\[1\]](#)

Direct Esterification (Fischer Esterification)

This method involves the reaction of adipic acid with tridecyl alcohol in the presence of an acid catalyst.[\[2\]](#)

- Materials: Adipic acid, tridecyl alcohol, p-Toluenesulfonic acid (catalyst), and toluene (solvent).
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, a slight excess of tridecyl alcohol (e.g., 2.2 equivalents), and toluene.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
 - Continue the reaction until the theoretical amount of water is collected.
 - Cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted adipic acid.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **ditridecyl adipate**.
 - Further purification can be achieved by vacuum distillation or recrystallization.[\[5\]](#)

Transesterification

This method involves the reaction of a dialkyl adipate (e.g., dimethyl adipate) with tridecyl alcohol.

- Materials: Dimethyl adipate, tridecyl alcohol, and a catalyst such as tetrabutyl titanate.
- Procedure:
 - Charge a reaction flask with dimethyl adipate and a slight excess of tridecyl alcohol.
 - Add the transesterification catalyst.
 - Heat the mixture to 150-190°C with stirring.
 - The methanol byproduct is distilled off as it forms, driving the reaction to completion.
 - After the reaction is complete, the catalyst can be neutralized and removed by filtration.
 - Excess tridecyl alcohol can be removed by vacuum distillation to yield the purified **ditridecyl adipate**.[\[10\]](#)

Determination of Physical Properties

The following are generalized protocols based on OECD guidelines for determining key physical properties.

Melting Point Determination (OECD 102)

The capillary tube method is commonly used for determining the melting point of crystalline solids.[\[3\]](#)[\[11\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, and a calibrated thermometer.
- Procedure:
 - Finely powder a dry sample of **ditridecyl adipate**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.

- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a steady rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting range.
- For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[\[12\]](#)

Boiling Point Determination (OECD 103)

For high-boiling liquids like **ditridecyl adipate**, the boiling point is often determined under reduced pressure and extrapolated to standard atmospheric pressure. The dynamic method is one of the described techniques.[\[1\]](#)[\[13\]](#)

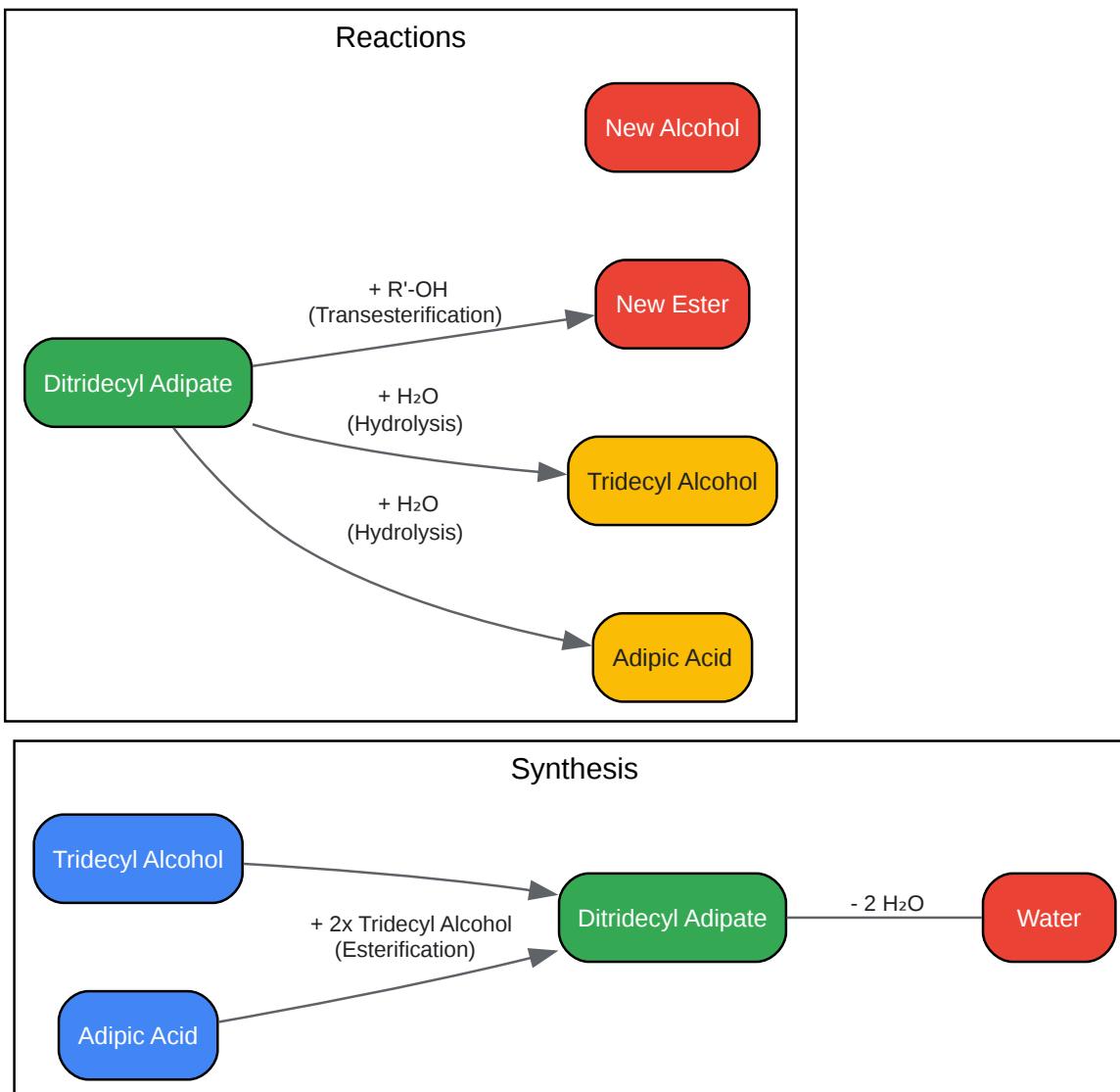
- Apparatus: A reaction vessel with a heating mantle, a stirrer, a pressure-resistant boiling tube with an inlet for an inert gas and a connection to a pressure-regulating system, and a temperature sensor.
- Procedure:
 - Place the substance in the boiling tube.
 - Reduce the pressure in the apparatus to the lowest desired value.
 - Heat the sample while stirring.
 - Record the temperature at which boiling is observed at the set pressure.
 - Repeat the measurement at several increasing pressures.
 - A vapor pressure-temperature curve is plotted from the data, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated.[\[7\]](#)

Chemical Reactivity

Ditridecyl adipate undergoes typical ester reactions.

Hydrolysis

In the presence of an acid or base catalyst, **ditridecyl adipate** can be hydrolyzed back to adipic acid and tridecyl alcohol. This reaction is reversible.[\[2\]](#)

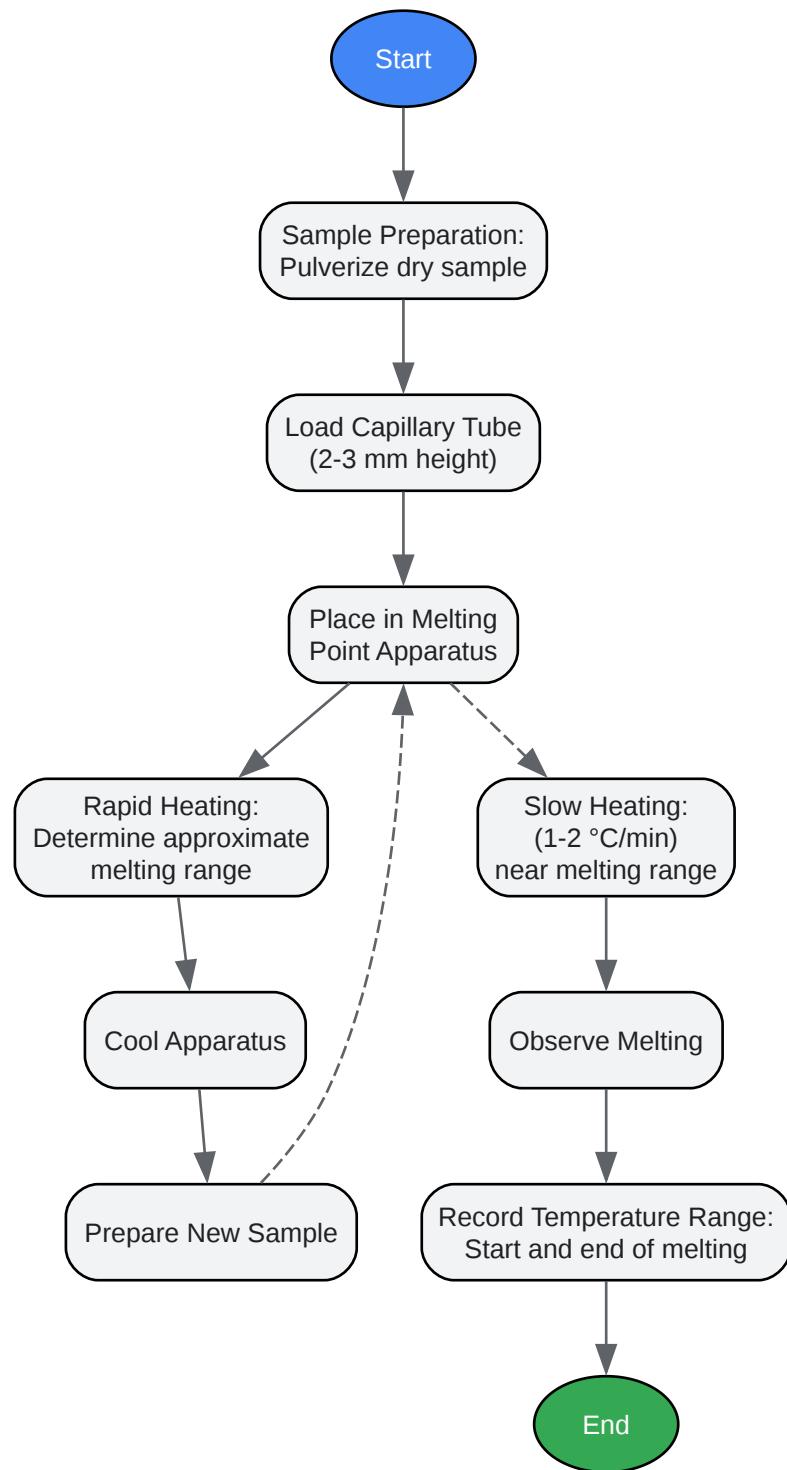

Transesterification

Ditridecyl adipate can react with other alcohols in the presence of a catalyst to form different esters.[\[2\]](#)

Visualizations

Synthesis and Reactivity of Ditridecyl Adipate

The following diagrams illustrate the key chemical transformations involving **ditridecyl adipate**.



[Click to download full resolution via product page](#)

Caption: Chemical pathways for the synthesis and reactions of **Ditridecyl Adipate**.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a substance using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Biological Signaling Pathways

Information regarding the involvement of **ditridecyl adipate** in biological signaling pathways is not available in the current scientific literature. Its primary applications are in industrial and cosmetic formulations, where it functions as a plasticizer and emollient, rather than as a biologically active molecule.[4][5] Toxicological studies have been conducted to ensure its safety in these applications, with some data indicating low systemic toxicity.[14]

Conclusion

Ditridecyl adipate is a well-characterized compound with established physical and chemical properties that make it suitable for a range of industrial and cosmetic applications. Its synthesis is straightforward, and its reactivity is predictable based on standard ester chemistry. The provided protocols offer a foundation for the laboratory-scale synthesis and analysis of this compound. For regulatory purposes, adherence to standardized guidelines such as those provided by the OECD is recommended for the determination of its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.google.cn [books.google.cn]
- 2. benchchem.com [benchchem.com]
- 3. oecd.org [oecd.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. laboratuar.com [laboratuar.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Ditridecyl Adipate | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. chem.libretexts.org [chem.libretexts.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of Ditridecyl Adipate (CAS 16958-92-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149431#cas-number-16958-92-2-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com